Cas no 26049-71-8 (Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-)
Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-
- 4-(2-HYDRAZINO-THIAZOL-4-YL)-PHENYLAMINE
- 4-(2-hydrazinyl-1,3-thiazol-4-yl)aniline
- 2(3H)-Thiazolone, 4-(4-aminophenyl)-, hydrazone
- 2-Hydrazino-4-(4-aminophenyl)thiazole
- 2-Hydrazino-4-(p-aminophenyl)thiazole
- 4-(2-hydrazino-1,3-thiazol-4-yl)aniline
- 4-(2-hydrazino-thiazol-4-yl)-aniline
- BRN 0170828
- CCRIS 1058
- Thiazole, 4-(p-aminophenyl)-2-hydrazino-
- Q63088220
- CHEMBL3181825
- 4-27-00-05985 (Beilstein Handbook Reference)
- DTXSID3020704
- 4-(2-hydrazinyl-1, 3-thiazol-4-yl)aniline
- 2-Hydrazino-4-(p-aminophenyl) thiazole
- 4-(2-Hydrazono-2,3-dihydrothiazol-4-yl)aniline
- BBA04971
- 2-Hydrazino-4-(4-aminophenyl) thiazole
- SCHEMBL22761305
- AKOS015996302
- HYDRAZINO-4-(P-AMINOPHENYL)THIAZOLE
- 4-(2-hydrazino-thiazol-4-yl)-phenylamine, AldrichCPR
- DEB24E4M5H
- DTXCID90704
- A911870
- HYDRAZINO-4-(P-AMINOPHENYL)THIAZOLE, 2-
- NS00120122
- 26049-71-8
- UNII-DEB24E4M5H
- NCGC00255202-01
- Tox21_301743
- CAS-26049-71-8
-
- MDL: MFCD01681503
- Inchi: 1S/C9H10N4S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,10-11H2,(H,12,13)
- InChI Key: AKZHPJMVGQRYGX-UHFFFAOYSA-N
- SMILES: S1C(NN)=NC(=C1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 206.06300
- Monoisotopic Mass: 206.062617
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 105
Experimental Properties
- Density: 1.2046 (rough estimate)
- Boiling Point: 435.5°Cat760mmHg
- Flash Point: 217.2°C
- Refractive Index: 1.5500 (estimate)
- PSA: 105.20000
- LogP: 3.03240
Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032093-250mg |
4-(2-Hydrazino-thiazol-4-yl)-phenylamine |
26049-71-8 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 032093-1g |
4-(2-Hydrazino-thiazol-4-yl)-phenylamine |
26049-71-8 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 032093-2g |
4-(2-Hydrazino-thiazol-4-yl)-phenylamine |
26049-71-8 | 2g |
£598.00 | 2022-03-01 | ||
| eNovation Chemicals LLC | Y0993149-5g |
4-(2-hydrazinyl-1,3-thiazol-4-yl)aniline |
26049-71-8 | 95% | 5g |
$1800 | 2024-08-02 | |
| Ambeed | A900089-1g |
4-(2-Hydrazono-2,3-dihydrothiazol-4-yl)aniline |
26049-71-8 | 95+% | 1g |
$475.0 | 2024-07-28 | |
| eNovation Chemicals LLC | Y0993149-5g |
4-(2-hydrazinyl-1,3-thiazol-4-yl)aniline |
26049-71-8 | 95% | 5g |
$1800 | 2025-02-20 | |
| eNovation Chemicals LLC | Y0993149-5g |
4-(2-hydrazinyl-1,3-thiazol-4-yl)aniline |
26049-71-8 | 95% | 5g |
$1800 | 2025-02-27 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_032093-250mg |
4-(2-Hydrazino-thiazol-4-yl)-phenylamine |
26049-71-8 | nan | 250mg |
¥3520.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_032093-1g |
4-(2-Hydrazino-thiazol-4-yl)-phenylamine |
26049-71-8 | nan | 1g |
¥8184.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_032093-2g |
4-(2-Hydrazino-thiazol-4-yl)-phenylamine |
26049-71-8 | nan | 2g |
¥13156.00 | 2025-04-15 |
Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- Suppliers
Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-
Comprehensive Guide to Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- (CAS No. 26049-71-8): Properties, Applications, and Market Insights
Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- (CAS No. 26049-71-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, also known by its systematic name, features a thiazole ring linked to a hydrazine group and an aniline moiety. Its molecular formula and structural characteristics make it a valuable intermediate in various chemical syntheses and industrial processes.
The growing interest in Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- can be attributed to its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and safety data, making it a trending topic in chemical databases and academic discussions. This article provides an in-depth analysis of this compound, addressing common queries and highlighting its relevance in contemporary research.
One of the most notable features of Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- is its heterocyclic structure, which combines nitrogen and sulfur atoms in the thiazole ring. This structural motif is often associated with biological activity, explaining why this compound is frequently explored in drug discovery programs. Recent studies have investigated its potential as a pharmacophore in the development of novel therapeutic agents, particularly for targeting specific enzyme systems.
In the field of material science, Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- has shown promise as a building block for advanced polymers and coordination complexes. Its ability to form stable chelates with metal ions makes it valuable for creating functional materials with tailored properties. Many researchers are particularly interested in its potential applications in sensor technologies and catalysis, areas that are currently experiencing rapid growth in the chemical industry.
The synthetic routes to Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- typically involve multi-step organic reactions that carefully control the introduction of the hydrazine and thiazole functionalities. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the current industry focus on sustainable production methods. These synthetic considerations are frequently searched topics among chemistry professionals looking to optimize their laboratory processes.
From a commercial perspective, the market for Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- has shown steady growth, driven by increasing demand from research institutions and specialty chemical manufacturers. Market analysts note particular interest from the pharmaceutical intermediates sector and the advanced materials industry. The compound's price trends and availability are common search queries among procurement specialists in these fields.
Quality control and analytical characterization of Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- represent another area of significant interest. Standard analytical techniques include HPLC, mass spectrometry, and NMR spectroscopy, with method development being a frequent topic in analytical chemistry forums. The compound's stability under various storage conditions is another practical consideration that many users search for when working with this material.
Recent advancements in computational chemistry have enabled more detailed studies of Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-'s molecular properties. Quantum chemical calculations can predict its electronic structure, reactivity patterns, and potential intermolecular interactions. These computational approaches are particularly valuable for researchers designing new derivatives or exploring the compound's behavior in complex systems.
Environmental and regulatory aspects of Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- have also become important discussion points. While not classified as hazardous under current regulations, proper handling procedures and waste management protocols are essential considerations for laboratories and production facilities. These operational details are frequently sought after by EHS (Environment, Health, and Safety) professionals in the chemical industry.
Looking to the future, research directions for Benzenamine,4-(2-hydrazinyl-4-thiazolyl)- appear promising. Areas of particular interest include its potential in bioconjugation chemistry, smart materials development, and as a scaffold for medicinal chemistry applications. The compound's versatility ensures it will remain relevant as new technologies and applications continue to emerge in the chemical sciences.
For researchers and industry professionals seeking detailed technical information about Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-, comprehensive resources are available through chemical databases and specialty chemical suppliers. The compound's unique combination of structural features and functional groups makes it a fascinating subject for both fundamental research and practical applications across multiple scientific disciplines.
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